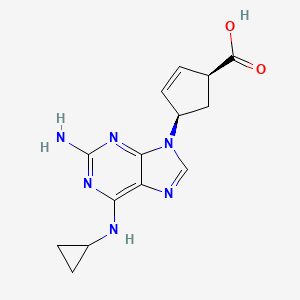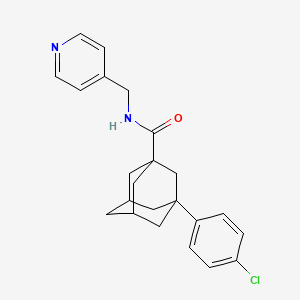
Carboxy-PEG5-t-butyl ester
Vue d'ensemble
Description
Carboxy-PEG5-t-butyl ester is a biochemical compound with the molecular formula C18H34O9 and a molecular weight of 394.46 . It is used for proteomics research .
Synthesis Analysis
The synthesis of esters like Carboxy-PEG5-t-butyl ester typically involves the reaction of carboxylic acids with alcohols . Recent advances in the synthesis of carboxylic acid esters have been summarized based on the utilization of carboxylic acids as electrophiles or nucleophiles in reactions .Chemical Reactions Analysis
Esterification and hydrolysis are common reactions involving esters. Esterification is the reaction of carboxylic acids and alcohols to form esters, while hydrolysis is the reverse reaction, starting by the supply of a byproduct - water .Physical And Chemical Properties Analysis
Carboxy-PEG5-t-butyl ester is a liquid at 20°C and should be stored under inert gas at -20°C. It is sensitive to light, moisture, and heat .Applications De Recherche Scientifique
Bioconjugation and Surface Modification : Carboxy-PEG5-t-butyl ester is utilized in the local thermal activation of thin polymer films for area-selective surface chemical modification. The activation leads to the formation of pending carboxylic acid groups, which are versatile for bioconjugation. This has implications in micrometer and nanometer scale surface modifications (Duvigneau, Schönherr, & Vancso, 2008).
Polymer Electrolytes in Energy Storage : In the context of lithium-sulfur batteries, Carboxy-PEG5-t-butyl ester derivatives are used to enhance the chemical capture of lithium polysulfides, improving battery performance. The ester groups in the compound play a significant role in the dynamic-reversible adsorption of lithium polysulfides (Cai et al., 2019).
Drug Delivery Systems : Carboxy-PEG5-t-butyl ester derivatives are employed in the formation of hydrogel films for controlled drug delivery. The presence of ester crosslinks between carboxymethylcellulose and polyethylene glycol in these hydrogel films plays a crucial role in the retardation of drug release, making them suitable for delivering poorly soluble drugs (Ghorpade et al., 2018).
Latent Heat Storage Applications : Research also explores the use of Carboxy-PEG5-t-butyl ester derivatives in latent heat storage applications. The study evaluates their thermophysical properties, environmental impact, and economic potential, suggesting their suitability as storage media for latent heat storage (Stamatiou et al., 2017).
Polymerization Processes : In chemistry, Carboxy-PEG5-t-butyl ester derivatives are synthesized and used as initiators for the polymerization of styrene. This demonstrates their role in facilitating specific chemical reactions in polymer science (Nakashio & Yamamoto, 1987).
Mécanisme D'action
Target of Action
Carboxy-PEG5-t-butyl ester is a type of polyethylene glycol (PEG) derivative. PEGs are commonly used in proteomics research . .
Mode of Action
Carboxy-PEG5-t-butyl ester, like other esters, undergoes hydrolysis, a chemical reaction in which a molecule is split into two parts by the addition of a water molecule . This process involves the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate . The carbonyl bond is then reformed along with the elimination of an alkoxide (-OR) leaving group, yielding a carboxylic acid .
Biochemical Pathways
The hydrolysis of esters, including Carboxy-PEG5-t-butyl ester, is a key reaction in many biochemical pathways. For instance, in the citric acid (Krebs) cycle, ester groups are hydrolyzed to facilitate the production of energy . .
Result of Action
The hydrolysis of Carboxy-PEG5-t-butyl ester results in the formation of a carboxylic acid and an alcohol . These products can participate in further biochemical reactions, potentially influencing various cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can affect the rate of ester hydrolysis . Moreover, the presence of certain enzymes can catalyze the hydrolysis reaction . .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O9/c1-18(2,3)27-17(21)5-7-23-9-11-25-13-15-26-14-12-24-10-8-22-6-4-16(19)20/h4-15H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIIUHKWCBCCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




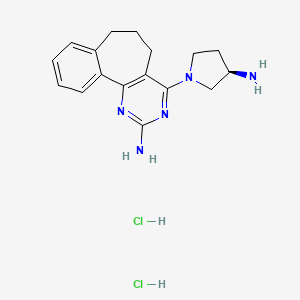
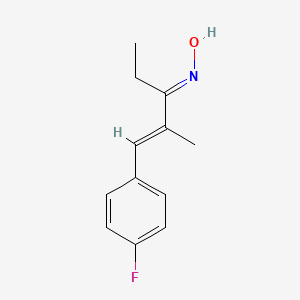
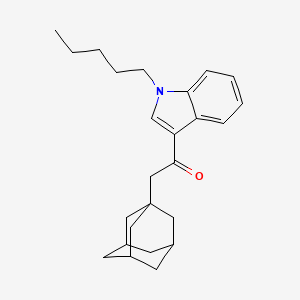
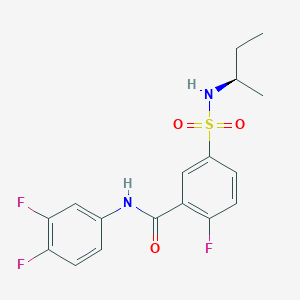
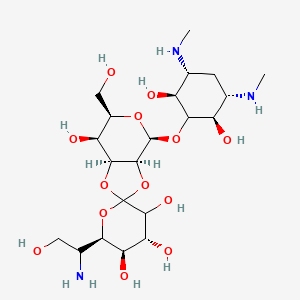
![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)
